molecular formula C15H14F3N7 B2642550 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile CAS No. 2097911-41-4

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile

Cat. No.: B2642550
CAS No.: 2097911-41-4
M. Wt: 349.321
InChI Key: MCQRTHMAWLYTPJ-UHFFFAOYSA-N
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Description

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring substituted with a carbonitrile group and a piperidine ring attached to a pyrimidine moiety, which is further substituted with a trifluoromethyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halides, cyanides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazine and pyrimidine rings contribute to its biological activity and potential therapeutic applications.

Properties

IUPAC Name

3-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N7/c16-15(17,18)12-7-13(23-9-22-12)25-5-1-10(2-6-25)24-14-11(8-19)20-3-4-21-14/h3-4,7,9-10H,1-2,5-6H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQRTHMAWLYTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=CN=C2C#N)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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